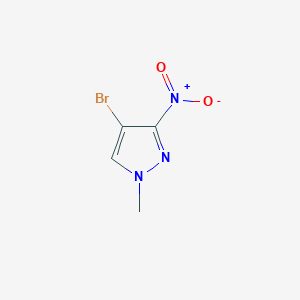

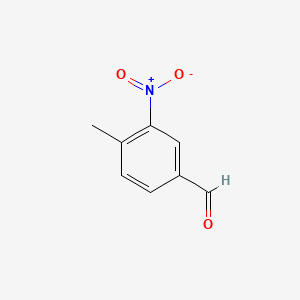

![molecular formula C7H8O3S B1271253 5-[(Methylthio)methyl]-2-furoic acid CAS No. 94084-70-5](/img/structure/B1271253.png)

5-[(Methylthio)methyl]-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

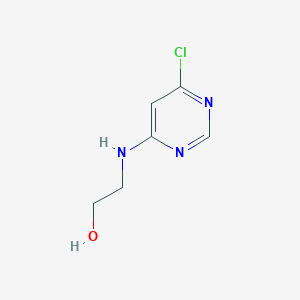

5-[(Methylthio)methyl]-2-furoic acid is a sulfur-containing organic compound that is part of the furan family, characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound has a methylthio group attached to the furan ring, which can influence its chemical behavior and physical properties. Although not directly studied in the provided papers, related compounds such as 5-alkyl-2-furoic acids and their derivatives have been synthesized and analyzed, suggesting that similar methodologies could be applied to 5-[(methylthio)methyl]-2-furoic acid .

Synthesis Analysis

The synthesis of related 5-substituted-2-furoic acids has been achieved through controlled Birch reduction followed by esterification with acidic methanol . This method could potentially be adapted for the synthesis of 5-[(methylthio)methyl]-2-furoic acid. Additionally, the anodic oxidation of 5-alkyl-2-furoic acids in protic solvents has been explored, leading to various products including γ-keto esters and 1-butenolides . The synthesis of 5-(furfurylthiomethyl)-2-furoic acid, a compound with a similar structure, involves the alkylation of 2-furanmethanethiol followed by a reaction with methyl 5-(chloromethyl)-2-furoate .

Molecular Structure Analysis

The molecular structure of 5-substituted-2-furoic acids can be characterized by spectroscopic methods. For instance, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of 5-alkyl-2,5-dihydro-2-furoates . Infrared spectroscopy has revealed two high absorption maxima near 1750 and 1730 cm−1 due to the ester carbonyl group of each furoate .

Chemical Reactions Analysis

5-Substituted-2-furoic acids can undergo various chemical reactions. For example, the anodic oxidation of 5-alkyl-2-furoic acids can lead to the formation of 1-butenolides and γ-keto esters . The reductive cleavage at C5 of 5-aryl-2,5-dihydrofuroates can result in the formation of 5-arylpentanoate or 5-arylpent-3-enoate . The chemical behavior of 5-[(methylthio)methyl]-2-furoic acid could be inferred from these reactions, although specific studies on this compound are not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted-2-furoic acids and their derivatives can be deduced from their molecular structure and the functional groups present. For example, the presence of the ester group can influence the solubility and boiling point of the compound . The methylthio group in 5-[(methylthio)methyl]-2-furoic acid is likely to contribute to its reactivity and may also affect its physical properties such as melting point and solubility in various solvents. However, specific physical and chemical properties of 5-[(methylthio)methyl]-2-furoic acid are not detailed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

- Furan Ring Stability and Electron Transfer Reactions : A study on 2-furoic acid, which has structural similarities with 5-[(Methylthio)methyl]-2-furoic acid, focused on the stability of the furan ring when influenced by electron and proton transfer reactions. The research demonstrated that carboxylation affects the furan ring's stability through the transformation of nondissociative π2 resonance into a dissociative resonance (Zawadzki, Luxford, & Kočišek, 2020).

Analytical Applications

- Detection in Honey and Honeydew Samples : A high-performance liquid chromatographic method was developed to determine compounds like 2-furoic acid in honey samples. This method isolates compounds efficiently, highlighting its utility in analytical chemistry (Nozal et al., 2001).

Synthesis and Pharmaceutical Applications

- Synthesis of Stenine : In a study on the synthesis of (+/-)-stenine, 2-(methylthio)-5-amidofurans, structurally related to 5-[(Methylthio)methyl]-2-furoic acid, were used. These furans underwent intramolecular Diels-Alder reactions, showcasing their potential in complex organic synthesis and pharmaceutical applications (Padwa & Ginn, 2005).

Chemical Transformations

- Base-Induced Ring Opening : A study investigated the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under the action of bases. It provides insights into the chemical behavior of furan derivatives under basic conditions, which could be analogous to the behavior of 5-[(Methylthio)methyl]-2-furoic acid (Maadadi, Pevzner, & Petrov, 2017).

Biocatalysis and Green Chemistry

- Biocatalytic Production of FDCA : Research into the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from derivatives like 2-furoic acid is gaining attention for its potential in sustainable chemistry. This process involves using biocatalysts for the synthesis of FDCA, a key compound in bio-based polymers (Yuan et al., 2019).

Catalytic Synthesis and Polymer Industry Applications

- Transformation from C5 Platform to C6 Derivatives : A novel route to transform furoic acid into 2,5-furandicarboxylic acid was presented. This research is significant for the polymer industry, as it provides an alternative route to produce FDCA, a renewable alternative to petrochemical-derived acids (Zhang et al., 2017).

Safety And Hazards

The compound has been classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Eigenschaften

IUPAC Name |

5-(methylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11-4-5-2-3-6(10-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXXQCKZGHPNSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366477 |

Source

|

| Record name | 5-[(methylthio)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Methylthio)methyl]-2-furoic acid | |

CAS RN |

94084-70-5 |

Source

|

| Record name | 5-[(methylthio)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

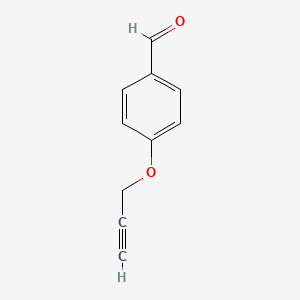

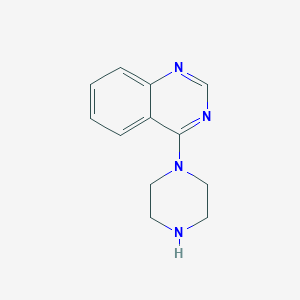

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

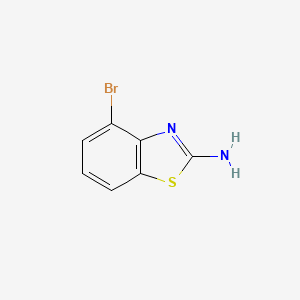

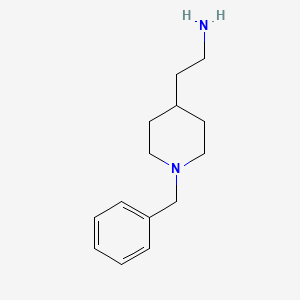

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)